molecular formula C40H40BF2N9O3 B1192903 (S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

Cat. No.: B1192903
M. Wt: 743.63
InChI Key: CXNVULRLIFUAFH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ibBFL is a fluorescent irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Heterocyclic Compounds Synthesis

A study by Rahmouni et al. (2014) focused on the synthesis of isoxazolines and isoxazoles derivatives through cycloaddition reactions involving pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research demonstrates the potential for creating diverse heterocyclic compounds using similar core structures (Rahmouni et al., 2014).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents. This study suggests that compounds with a pyrazolo[3,4-d]pyrimidin structure might have significant applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antibacterial Properties

Abdel‐Latif et al. (2019) researched the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing polyheterocyclic ring systems, revealing their potential antibacterial properties. This research underscores the possibility of utilizing similar pyrazolo[3,4-d]pyrimidine derivatives in developing new antibacterial drugs (Abdel‐Latif et al., 2019).

mTOR Inhibition for Cancer Therapy

A study by Nowak et al. (2009) identified pyrazolopyrimidines as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. This discovery highlights the potential use of related compounds in the development of cancer therapies (Nowak et al., 2009).

Properties

Molecular Formula

C40H40BF2N9O3

Molecular Weight

743.63

IUPAC Name

(S,E)-N-(4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

InChI

InChI=1S/C40H40BF2N9O3/c1-26-22-27(2)50-34(26)23-30-15-14-29(51(30)41(50,42)43)16-19-35(53)45-20-6-11-36(54)49-21-7-8-31(24-49)52-40-37(39(44)46-25-47-40)38(48-52)28-12-17-33(18-13-28)55-32-9-4-3-5-10-32/h3-6,9-15,17-18,22-23,25,31H,7-8,16,19-21,24H2,1-2H3,(H,45,53)(H2,44,46,47)/b11-6+

InChI Key

CXNVULRLIFUAFH-IZZDOVSWSA-N

SMILES

O=C(NC/C=C/C(N1CC(N2N=C(C3=CC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O)CCC6=CC=C7N6B(F)(F)[N]8=C(C)C=C(C)C8=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ibBFL

Origin of Product

United States

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